![molecular formula C16H16N4S2 B11085322 3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

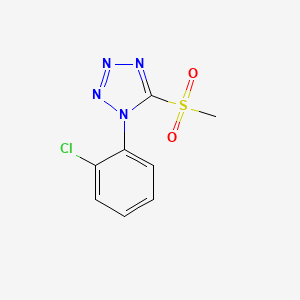

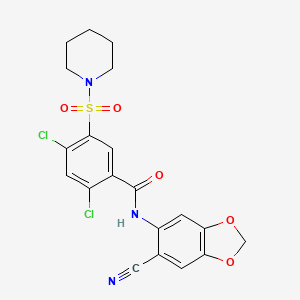

La 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione est un composé hétérocyclique à structure complexe qui comprend un cycle thiazole fusionné à un cycle pyrimidine, un groupe phényle et un groupement pipéridine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend :

Formation du cycle thiazole : Ceci peut être réalisé en faisant réagir une α-halocétone appropriée avec de la thiourée en milieu basique pour former le noyau thiazole.

Construction du cycle pyrimidine : L'intermédiaire thiazole peut ensuite être fait réagir avec un dérivé de guanidine pour former la structure thiazolo[4,5-d]pyrimidine fusionnée.

Introduction du groupe phényle : Un groupe phényle peut être introduit par une réaction de couplage de Suzuki utilisant de l'acide phénylboronique et un catalyseur de palladium approprié.

Fixation du groupement pipéridine : L'étape finale implique la substitution nucléophile d'un intermédiaire halogéné par de la pipéridine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour garantir la scalabilité et la durabilité.

Analyse Des Réactions Chimiques

Types de réactions

La 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione peut subir diverses réactions chimiques, notamment :

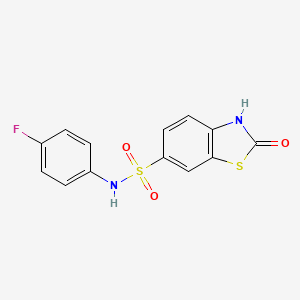

Oxydation : Le groupe thione peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le composé peut être réduit au niveau du groupe thione pour former un dérivé thiol à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les groupes phényle et pipéridine peuvent être modifiés par des réactions de substitution électrophile ou nucléophile.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Intermédiaires halogénés, catalyseurs de palladium pour les réactions de couplage.

Principaux produits

Oxydation : Dérivés sulfoxyde ou sulfone.

Réduction : Dérivés thiol.

Substitution : Divers dérivés phényle ou pipéridine substitués.

Applications De Recherche Scientifique

La 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Investigée pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.

Médecine : Explorée pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires, antimicrobiennes et anticancéreuses.

5. Mécanisme d'action

Le mécanisme d'action de la 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction des récepteurs en interagissant avec des sites de liaison. Les voies et les cibles exactes dépendent du contexte biologique spécifique et des modifications apportées au composé.

Mécanisme D'action

The mechanism of action of 3-phenyl-7-piperidino[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways involved in cell growth and survival . As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de thiazolo[4,5-d]pyrimidine : Composés avec des structures de base similaires mais des substituants différents.

Hétérocycles substitués par un phényle : Composés avec des groupes phényle liés à divers noyaux hétérocycliques.

Molécules contenant de la pipéridine : Composés qui incluent le groupement pipéridine dans leur structure.

Unicité

La 3-Phényl-7-pipéridin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione est unique en raison de sa combinaison spécifique d'un cycle thiazole fusionné à un cycle pyrimidine, ainsi que des groupes phényle et pipéridine. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, la distinguant d'autres composés similaires.

Propriétés

Formule moléculaire |

C16H16N4S2 |

|---|---|

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C16H16N4S2/c21-16-20(12-7-3-1-4-8-12)15-13(22-16)14(17-11-18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |

Clé InChI |

GPOWGLGUMGXQRN-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085252.png)

![methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate](/img/structure/B11085257.png)

![N-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11085262.png)

![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)

![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)

![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)

![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)

![N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide](/img/structure/B11085303.png)

![1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11085311.png)

![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11085319.png)

![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)